molecular formula C10H11N3O2 B13947297 Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)- CAS No. 39113-24-1

Urea, 1-(3-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)-

Cat. No.: B13947297
CAS No.: 39113-24-1
M. Wt: 205.21 g/mol
InChI Key: OXQPATYLTQYJOS-UHFFFAOYSA-N
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Description

(3-oxo-1,4-dihydroisoquinolin-2-yl)urea is a chemical compound with the molecular formula C10H11N3O2. It belongs to the class of isoquinolinone derivatives, which are known for their diverse biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-oxo-1,4-dihydroisoquinolin-2-yl)urea typically involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . Another method involves the reaction of dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C, followed by precipitation of the product as a colorless powder .

Industrial Production Methods

While specific industrial production methods for (3-oxo-1,4-dihydroisoquinolin-2-yl)urea are not well-documented, the general approach involves scalable synthetic routes similar to those used in laboratory settings. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-oxo-1,4-dihydroisoquinolin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, dimethyl sulfoxide, and methyl bromoacetate . The reaction conditions are generally mild, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iminium salts, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

(3-oxo-1,4-dihydroisoquinolin-2-yl)urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-oxo-1,4-dihydroisoquinolin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore, the isoquinolinone moiety, allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to therapeutic effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-oxo-1,4-dihydroisoquinolin-2-yl)urea is unique due to its specific combination of the isoquinolinone core and the urea functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

39113-24-1

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

(3-oxo-1,4-dihydroisoquinolin-2-yl)urea

InChI

InChI=1S/C10H11N3O2/c11-10(15)12-13-6-8-4-2-1-3-7(8)5-9(13)14/h1-4H,5-6H2,(H3,11,12,15)

InChI Key

OXQPATYLTQYJOS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN(C1=O)NC(=O)N

Origin of Product

United States

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